Cyanocyanamide;cyclohexanamine

Organic Synthesis Guanidine Chemistry Chemical Procurement

The compound cyanocyanamide;cyclohexanamine (CAS 142415-06-3) is a 1:1 salt formed between the dicyanamide anion ([N(CN)₂]⁻) and the cyclohexylammonium cation. Unlike simple inorganic dicyanamide salts (e.g., sodium dicyanamide) or halogenated cyclohexylamine salts, this organic salt presents a non-nucleophilic counter-cation paired with a nitrogen-rich, strongly hydrogen-bonding anion.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
CAS No. 142415-06-3
Cat. No. B12557827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanocyanamide;cyclohexanamine
CAS142415-06-3
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N.C(#N)NC#N
InChIInChI=1S/C6H13N.C2HN3/c7-6-4-2-1-3-5-6;3-1-5-2-4/h6H,1-5,7H2;5H
InChIKeySLAFWYFFJUFEIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanocyanamide;cyclohexanamine (CAS 142415-06-3): A Preformed Dicyanamide Amine Salt for Non-Aqueous Guanidinylation


The compound cyanocyanamide;cyclohexanamine (CAS 142415-06-3) is a 1:1 salt formed between the dicyanamide anion ([N(CN)₂]⁻) and the cyclohexylammonium cation . Unlike simple inorganic dicyanamide salts (e.g., sodium dicyanamide) or halogenated cyclohexylamine salts, this organic salt presents a non-nucleophilic counter-cation paired with a nitrogen-rich, strongly hydrogen-bonding anion. Its primary recognized utility lies in organic synthesis, particularly as a precursor for the fusion reaction with dicyandiamide to afford N-substituted guanidine and biguanide derivatives, leveraging the pre-formed amine salt to enhance reactivity and solubility in non-aqueous media [1]. Procurement specificity arises because the exact 1:1 stoichiometry and the absence of competing halide ions are critical for downstream reaction selectivity and yield.

Cyanocyanamide;cyclohexanamine Substitution Risks: Why Not All Amine Dicyanamide Salts Are Interchangeable


Generic substitution fails for cyanocyanamide;cyclohexanamine because both its cation and anion dictate its specific physicochemical behavior in synthesis. The cyclohexylammonium cation imparts a significantly higher LogP and organic-phase solubility compared to smaller ammonium, sodium, or potassium dicyanamide salts, enabling homogeneous reaction conditions in aprotic solvents where inorganic salts precipitate [1]. Conversely, the dicyanamide anion provides a unique capacity for multiple hydrogen-bond interactions and versatile coordination modes (terminal μ- or bridging μ₃-) that chloride or sulfate counterions cannot replicate [2]. Patents for guanidine synthesis explicitly specify dicyanamide amine salts, not free amines or other amine salts, to achieve the reported yields and minimize byproduct formation in condensation reactions [3]. Using cyclohexylamine hydrochloride, for example, introduces a competing chloride nucleophile that alters reaction pathways, while the target salt directs reactivity toward the desired guanidine scaffold.

Cyanocyanamide;cyclohexanamine (CAS 142415-06-3): Quantitative Differentiation Evidence Against Closest Analogs


Purity and Stoichiometric Integrity vs. Commercial Dicyanamide Salts

Direct quantitative comparisons for this compound are scarce in the primary literature. However, the commercial specification of 98% purity for the bulk solid is a critical differentiator for procurement, as alternative dicyanamide salts (e.g., sodium dicyanamide, CAS 1934-75-4) are often supplied as hygroscopic powders with variable water content, which critically inhibits the anhydrous guanidinylation fusion reaction . The confirmed 1:1 stoichiometry of the cyclohexylammonium salt eliminates the need for in situ salt formation and the associated yield losses documented when free cyclohexylamine is used with a generic dicyanamide source [1].

Organic Synthesis Guanidine Chemistry Chemical Procurement

Organic-Phase Solubility Advantage over Inorganic Dicyanamide Salts

No direct solubility measurement for cyanocyanamide;cyclohexanamine in common organic solvents was identified in the open literature. However, a class-level inference can be drawn: the cyclohexylammonium cation (estimated LogP of the parent amine is 1.49 [1]) confers significantly greater solubility in aprotic solvents (e.g., THF, DMF) compared to sodium or ammonium dicyanamide salts, which are preferentially water-soluble [2]. This enhances the target compound's utility in anhydrous guanidinylation reactions where homogeneous single-phase conditions are required.

Phase-Transfer Catalysis Non-Aqueous Synthesis Solubility

Cation–Anion Hydrogen-Bonding Capability vs. Simple Halide Salts of Cyclohexylamine

The dicyanamide anion (DCA) exhibits a remarkable ability to form strong, directional hydrogen bonds, acting as a potent acceptor [1]. This is in stark contrast to chloride counterions, which exhibit weaker, less directional hydrogen bonding. In the context of salt selection, procuring cyanocyanamide;cyclohexanamine instead of, for example, cyclohexylamine hydrochloride (CAS 4998-76-9) provides a pre-organized bifunctional ligand for the construction of hydrogen-bonded networks or coordination polymers, where DCA's versatile µ- and µ₃-bridging modes [2] are essential and chloride cannot serve as a functional analogue.

Coordination Chemistry Supramolecular Assembly Ligand Design

Cyanocyanamide;cyclohexanamine (142415-06-3): Proven Application Domains for Synthesis & Materials Science


Anhydrous Synthesis of N-Cyclohexyl Guanidine and Biguanide Pharmaceuticals

This is the most well-validated application domain. The compound serves as a direct precursor for the fusion reaction with dicyandiamide to produce N-substituted guanidines, a scaffold found in antihypertensive agents and antimicrobial biguanides [1]. The preformed, anhydrous salt overcomes the low yields and purification challenges documented when using the free amine with generic cyanamide sources, as highlighted in the supporting evidence on stoichiometric integrity [2]. Investigators targeting medicinal chemistry lead generation around guanidine-containing molecules should prioritize this salt to ensure reproducible reactivity.

Precursor for Halogen-Free Dicyanamide Ionic Liquids (ILs)

Dicyanamide-based ionic liquids are sought for their low viscosity, halogen-free nature, and stability, making them candidates for electrolytes and hypergolic propellants [1]. Cyanocyanamide;cyclohexanamine, as a proto-ionic salt, can undergo metathesis or quaternization to generate novel ammonium-based DCA ILs. Its use is specifically indicated where the target IL requires a cyclohexyl pendant group for enhanced thermal stability or tailored hydrophobicity, differentiating it from simpler alkylammonium DCA ILs. This aligns with the class-inferred solubility advantage in non-aqueous systems required for electrochemical or phase-transfer applications.

Building Block for Dicyanamide-Bridged Coordination Polymers and Networks

The dicyanamide anion's ability to adopt multiple bridging modes (µ-1,3 and µ₃-1,3,5) makes this salt a highly versatile precursor for synthesizing magnetic coordination polymers and metal-organic frameworks [1]. When compared to other cyclohexylamine salts (e.g., chloride or sulfate) or simple metal dicyanamide salts, the combination of a structurally templating cyclohexylammonium cation and the bridging-capable dicyanamide anion in one pre-packaged building block simplifies the crystal engineering effort. The cation provides charge balance while the anion directs the polymeric connectivity, a functionality absent in chloride-based analogues [2].

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